(2-bromophenyl)methyl 1-methylindole-3-carboxylate
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Overview
Description
(2-bromophenyl)methyl 1-methylindole-3-carboxylate is a chemical compound with the molecular formula C17H14BrNO2 and a molecular weight of 344.2 g/mol. This compound is known for its diverse applications in various fields of research and industry, particularly due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)methyl 1-methylindole-3-carboxylate typically involves the esterification of 1-methylindole-3-carboxylic acid with 2-bromobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)methyl 1-methylindole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-methylindole-3-carboxylic acid and 2-bromobenzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products include indole-3-carboxylic acid derivatives and indoline derivatives.
Ester Hydrolysis: Products include 1-methylindole-3-carboxylic acid and 2-bromobenzyl alcohol.
Scientific Research Applications
(2-bromophenyl)methyl 1-methylindole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-methylindole-3-carboxylic acid: Lacks the bromophenyl group, resulting in different reactivity and applications.
2-bromobenzyl alcohol: Lacks the indole ring, leading to different chemical properties and uses.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
Uniqueness
(2-bromophenyl)methyl 1-methylindole-3-carboxylate is unique due to the presence of both the indole ring and the bromophenyl group, which confer distinct chemical reactivity and biological activities. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2-bromophenyl)methyl 1-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-19-10-14(13-7-3-5-9-16(13)19)17(20)21-11-12-6-2-4-8-15(12)18/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYPEGHCABFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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